
3,3-Dimethyl-4-phenylbutan-2-one
Overview
Description
3,3-Dimethyl-4-phenylbutan-2-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
3,3-Dimethyl-4-phenylbutan-2-one has the molecular formula . Its structure features a phenyl group attached to a butanone backbone, which contributes to its reactivity and functionality in chemical reactions. The compound is characterized by its ketonic functional group, which plays a crucial role in its applications.
Organic Synthesis
Synthesis of Derivatives
One of the primary applications of this compound is in organic synthesis. It serves as an intermediate for producing various derivatives through reactions such as cyanosilylation and reduction. For instance, the cyanosilylation of this ketone has been shown to yield products with high enantioselectivity, making it valuable for synthesizing chiral compounds .
Catalytic Reactions
The compound can also be utilized in catalytic reactions. Research indicates that it can be involved in organocatalytic processes where it acts as a substrate for generating enantioenriched products. This property is particularly beneficial in the pharmaceutical industry for developing new drugs with specific stereochemical configurations .
Pharmaceutical Applications
Drug Development
Due to its structural properties, this compound is explored as a potential precursor in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. The compound's ability to undergo various transformations makes it a suitable candidate for drug development .
Medicinal Chemistry
In medicinal chemistry, the compound's role as an intermediate allows chemists to modify its structure to enhance biological activity or reduce side effects. The flexibility in its synthesis enables researchers to tailor molecules for specific therapeutic targets .
Analytical Chemistry
Chromatographic Techniques
this compound is frequently analyzed using high-performance liquid chromatography (HPLC). It can be separated effectively on HPLC columns under optimized conditions using acetonitrile and water as the mobile phase. This application is crucial for purity assessment and impurity profiling in pharmaceutical formulations .
Mass Spectrometry Compatibility
For applications requiring mass spectrometry (MS), modifications to the mobile phase (e.g., replacing phosphoric acid with formic acid) allow for compatibility with MS detection methods. This adaptability enhances its utility in pharmacokinetic studies and quality control processes within pharmaceutical industries .
Properties
CAS No. |
13705-37-8 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
UBNAVIPKORDBNB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Key on ui other cas no. |
13705-37-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.